![molecular formula C5H10O5 B584066 L-[5-13C]xylose CAS No. 478506-64-8](/img/structure/B584066.png)
L-[5-13C]xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-[5-13C]xylose is a labeled form of xylose, a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and the “[5-13C]” indicates that the carbon-5 position in the xylose molecule is enriched with the carbon-13 isotope. This isotopic labeling is useful in various scientific studies, particularly in metabolic and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-[5-13C]xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is the fermentation of xylose using microorganisms that can incorporate the carbon-13 isotope into the sugar during their metabolic processes .
Industrial Production Methods
Industrial production of this compound often involves the use of labeled precursors in microbial fermentation processes. For example, yeast strains can be engineered to metabolize labeled glucose or other carbon-13 enriched substrates to produce this compound . The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of the labeled sugar.
Chemical Reactions Analysis
Types of Reactions
L-[5-13C]xylose can undergo various chemical reactions, including:
Oxidation: Conversion to xylonic acid using oxidizing agents.
Reduction: Reduction to xylitol using reducing agents like sodium borohydride.
Substitution: Formation of derivatives through substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for esterification reactions.
Major Products
Oxidation: Xylonic acid.
Reduction: Xylitol.
Substitution: Various ester derivatives of xylose.
Scientific Research Applications
L-[5-13C]xylose is widely used in scientific research due to its labeled carbon atom, which allows for detailed metabolic studies. Some applications include:
Metabolic Pathway Analysis: Used in nuclear magnetic resonance (NMR) spectroscopy to trace metabolic pathways in organisms.
Bioethanol Production: Studied for its role in the fermentation processes of bioethanol production.
Medical Diagnostics: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.
Prebiotic Research: Investigated for its effects on gut microbiota and potential health benefits.
Mechanism of Action
The mechanism of action of L-[5-13C]xylose involves its metabolism in biological systems. The labeled carbon-13 atom allows researchers to track the molecule through various metabolic pathways using techniques like NMR spectroscopy. This helps in understanding the conversion of xylose to other metabolites, such as xylitol and ethanol, and the involvement of enzymes like xylose isomerase and xylitol dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
D-xylose: The dextrorotary form of xylose, commonly found in nature.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Xylonic Acid: An oxidation product of xylose.
Uniqueness
L-[5-13C]xylose is unique due to its isotopic labeling, which makes it a valuable tool in metabolic studies. Unlike its unlabeled counterparts, this compound provides detailed insights into metabolic pathways and enzyme activities, making it indispensable in research applications .
Properties
IUPAC Name |
(3S,4R,5S)-(613C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FYIUDGNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
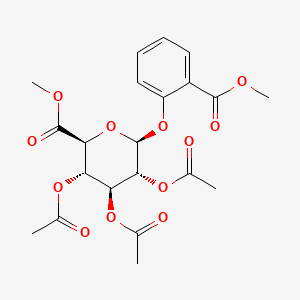
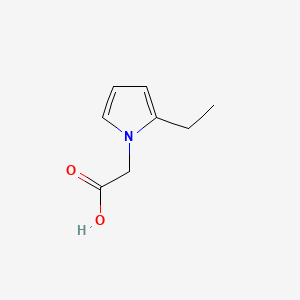

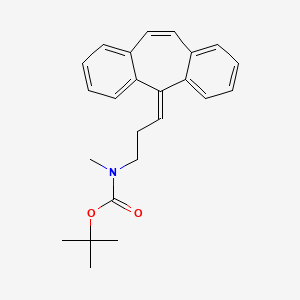
![D-[1-13C]Tagatose](/img/structure/B583990.png)
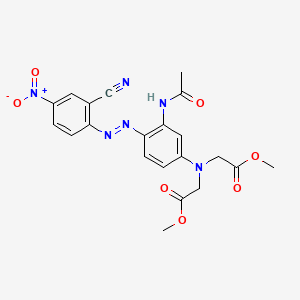
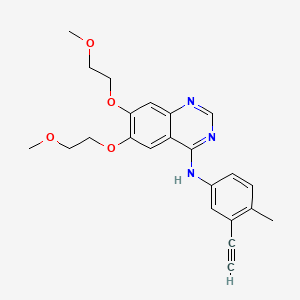
![D-[2-13C]tagatose](/img/structure/B583995.png)
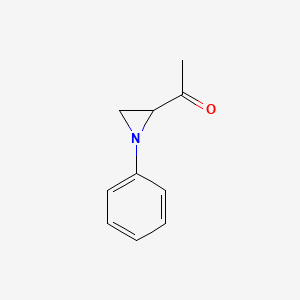
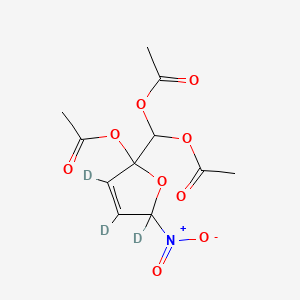
![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)
